molecular formula C11H21ClO3S B13624129 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride

Cat. No.: B13624129
M. Wt: 268.80 g/mol
InChI Key: VTHBTFGGROENSM-UHFFFAOYSA-N
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Description

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is characterized by the presence of a cyclopentyloxy group attached to a hexane chain, which is further bonded to a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with cyclopentanol in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.

    Oxidation and Reduction Reactions: While the sulfonyl chloride group is relatively stable, the cyclopentyloxy group can undergo oxidation reactions under specific conditions, leading to the formation of corresponding sulfonic acids or sulfonamides.

    Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.

Scientific Research Applications

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)hexane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

6-(Cyclopentyloxy)hexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Each of these compounds has unique properties that make them suitable for specific applications, and the choice of sulfonyl chloride depends on the desired reactivity and the nature of the target molecule.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

6-cyclopentyloxyhexane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-1-5-9-15-11-7-3-4-8-11/h11H,1-10H2

InChI Key

VTHBTFGGROENSM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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